5-(3-Chlorophenyl)isoxazole
Overview
Description
5-(3-Chlorophenyl)isoxazole is a chemical compound with the molecular formula C9H6ClNO. It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 314.5±17.0 °C at 760 mmHg, and a flash point of 144.0±20.9 °C . It has a molar refractivity of 46.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.7±3.0 cm3 .Scientific Research Applications
Biological Activity and Antimicrobial Properties
The compound 5-(3-Chlorophenyl)isoxazole and its derivatives have been a subject of interest due to their biological activities. Studies have synthesized derivatives of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles and screened them for antitubercular and antimicrobial activities. The compounds showed potential in these fields, demonstrating the compound's significance in medicinal chemistry and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Potential in Cancer Treatment
Isoxazole derivatives, including those related to this compound, have been evaluated for their anticancer activities. Specifically, N-phenyl-5-carboxamidyl isoxazoles were synthesized and assessed for their anticancer activity, with one derivative showing significant activity against colon cancer cells. This study highlights the compound's potential role in cancer treatment and its mechanism of action involving the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been the focus of several studies. For example, research has detailed the synthesis of 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, investigating its structure through various spectroscopic analyses and theoretical calculations. This study provides insights into the chemical behavior and properties of the compound, indicating its potential applications in various fields, including materials science (Eryılmaz et al., 2016).
Larvicidal Properties
Research has also delved into the larvicidal properties of isoxazole derivatives. A study synthesized and tested 3,5-disubstituted isoxazoles against Aedes aegypti larvae, finding that some derivatives exhibited significant larvicidal activity. This highlights the compound's potential use in controlling mosquito populations and combating diseases they spread (da Silva-Alves et al., 2013).
Mechanism of Action
Target of Action
It binds to biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity
Biochemical Pathways
Isoxazole derivatives are known to influence various biological pathways due to their diverse biological activities . The downstream effects of these pathways are subject to further investigation.
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQBZOVTJXQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682025 | |
Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7064-34-8 | |
Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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